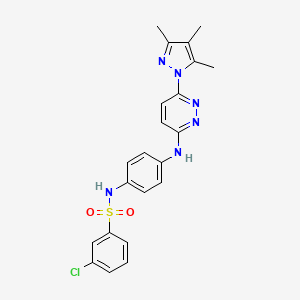
3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H21ClN6O2S and its molecular weight is 468.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Compounds structurally related to "3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide" have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. Derivatives with specific substituents have exhibited in vitro activity against chloroquine-resistant strains, highlighting their potential in antimalarial drug development (Silva et al., 2016).
Anticancer and Antitumor Activity
Research has also delved into the anticancer properties of related compounds. Certain derivatives have demonstrated cytotoxic activities against tumor cells, suggesting their potential as leads in anticancer therapy. The structural motif of the "this compound" and its analogs are being explored for their ability to inhibit specific cancer-related enzymes or pathways, providing insights into their mechanism of action and therapeutic potential [(Alqasoumi et al., 2009)](https://consensus.app/papers/novel-antitumor-acetamide-pyrrole-pyrr...
Antimicrobial Activity
Several studies have synthesized derivatives to evaluate their antimicrobial efficacy. These compounds have been tested against a variety of bacterial and fungal strains, showing inhibitory activity that makes them candidates for further exploration as antimicrobial agents. The inclusion of the benzenesulfonamide moiety and specific heterocyclic rings in these derivatives contributes to their biological activity, underscoring the importance of structural optimization in drug design (Hassan, 2013).
Enzyme Inhibition
Compounds with the benzenesulfonamide core structure have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This research highlights the potential therapeutic applications of these derivatives in conditions where enzyme modulation is beneficial, such as glaucoma or edema (Gul et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the same or similar biological entities involved in these diseases.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antileishmanial and antimalarial agents, it’s likely that it interacts with its targets in a similar manner . This could involve binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of the pathogen.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it’s likely that it interferes with the metabolic pathways essential for the survival and replication of the pathogens .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed exhibits antileishmanial and antimalarial activities, it could lead to the death of the pathogens, thereby alleviating the symptoms of the diseases .
Eigenschaften
IUPAC Name |
3-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2S/c1-14-15(2)27-29(16(14)3)22-12-11-21(25-26-22)24-18-7-9-19(10-8-18)28-32(30,31)20-6-4-5-17(23)13-20/h4-13,28H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZZPDHEVWXBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2904805.png)
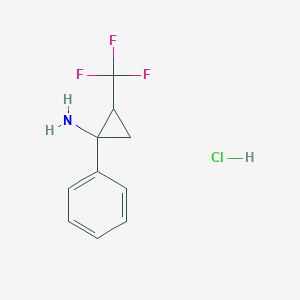
![Methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2904808.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)
![N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2904813.png)
![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)
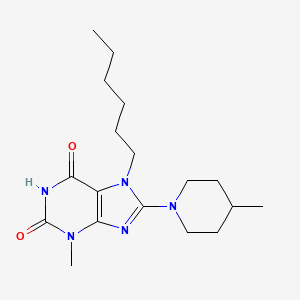
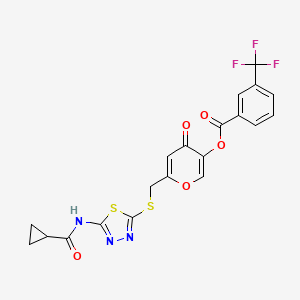
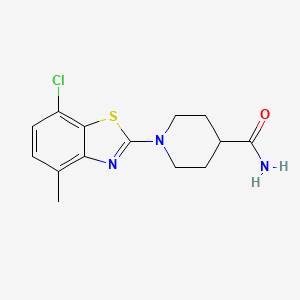
![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)
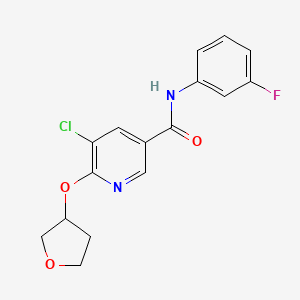
![2,7-Dichloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B2904826.png)
![2-(4-Fluorophenyl)-6-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2904827.png)
